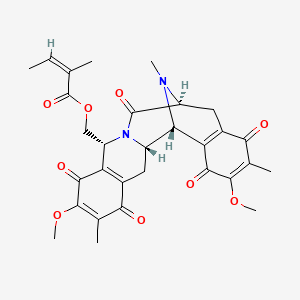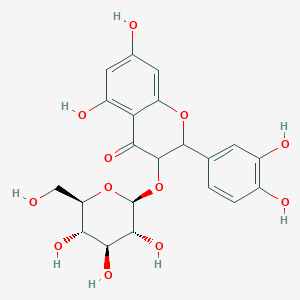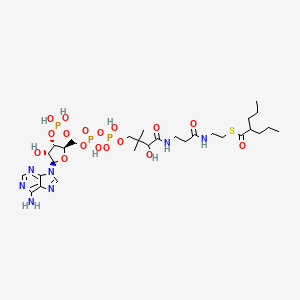![molecular formula C17H24O5 B1248267 (1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde](/img/structure/B1248267.png)
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde is a cyclic undecapeptide derived from the fungus Tolypocladium inflatum. It was discovered in 1970 by Borel and Stahelin during their search for new antifungal treatments . This compound is known for its immunosuppressive properties, which have been widely exploited in clinical settings, particularly in organ transplantation and the treatment of autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde is synthesized through a complex process involving non-ribosomal peptide synthetase (NRPS). The enzyme responsible for its synthesis, cyclosporine synthetase (CySyn), is one of the most complex NRPS systems known, capable of catalyzing a total of 40 partial reaction steps . The synthesis involves the activation, modification, and polymerization of constituent amino acids, with seven of the eleven amide nitrogens in the backbone being N-methylated .
Industrial Production Methods
Industrial production of this compound is typically achieved through submerged fermentation of Tolypocladium inflatum. This method involves optimizing various parameters such as pH, temperature, and nutrient concentration to maximize yield . The fermentation broth is then subjected to chromatographic techniques for purification .
Analyse Chemischer Reaktionen
Types of Reactions
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde undergoes various chemical reactions, including cyclization, which is crucial for its synthesis . The compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Common Reagents and Conditions
The synthesis of this compound involves the use of specific amino acids and methylation reagents. The cyclization reaction is facilitated by specific enzymes that ensure the correct folding and formation of the cyclic structure .
Major Products Formed
The primary product of these reactions is this compound itself, which is a neutral, lipophilic, cyclic undecapeptide . Other minor products may include various cyclosporin analogs formed during the fermentation process .
Wissenschaftliche Forschungsanwendungen
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde has a wide range of scientific research applications:
Wirkmechanismus
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation . By binding to cyclophilin, this compound forms a complex that inhibits calcineurin, thereby preventing the transcription of interleukin-2 and other cytokines . This inhibition leads to a decrease in T-cell activation and proliferation, making it an effective immunosuppressant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties.
FK-506: Similar to Tacrolimus, it inhibits T-cell activation by blocking calcineurin.
Uniqueness
This compound is unique due to its cyclic structure and the presence of N-methylated amino acids, which contribute to its stability and lipophilicity . Its ability to selectively inhibit T-cell activation without affecting other immune cells makes it a valuable therapeutic agent .
Eigenschaften
Molekularformel |
C17H24O5 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde |
InChI |
InChI=1S/C17H24O5/c1-4-5-6-7-10-11(9-18)14-17(15(22-17)13(10)20)8-12(19)16(2,3)21-14/h9,12,14-15,19H,4-8H2,1-3H3/t12-,14-,15-,17+/m1/s1 |
InChI-Schlüssel |
ODZUPGUSIOTTSS-MMTVNHQJSA-N |
Isomerische SMILES |
CCCCCC1=C([C@@H]2[C@@]3(C[C@H](C(O2)(C)C)O)[C@@H](C1=O)O3)C=O |
Kanonische SMILES |
CCCCCC1=C(C2C3(CC(C(O2)(C)C)O)C(C1=O)O3)C=O |
Synonyme |
cytosporin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


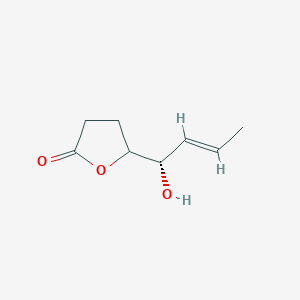
![3-[[(10E,12E,18E,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248185.png)
![(2S)-4-[(6R)-6-hydroxy-6-[(2R,5R)-5-[(2R,3S,5R)-3-hydroxy-5-[(1R)-1-hydroxyoctadecyl]oxolan-2-yl]oxolan-2-yl]hexyl]-2-methyl-2H-furan-5-one](/img/structure/B1248187.png)
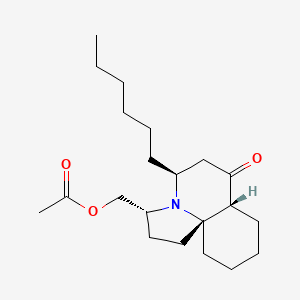
![(1R,10R)-12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione](/img/structure/B1248190.png)
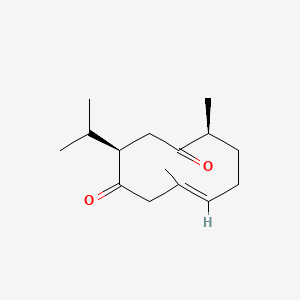

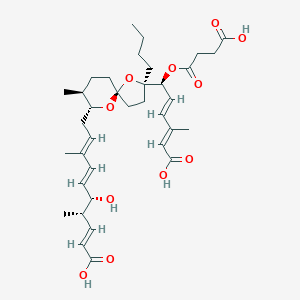
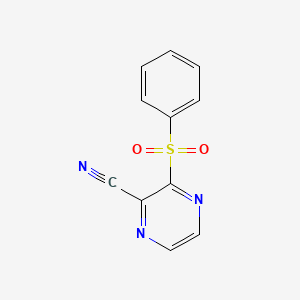
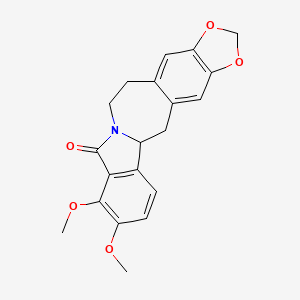
![4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1248201.png)
